2,3-Dimercaptopropionic acid

Übersicht

Beschreibung

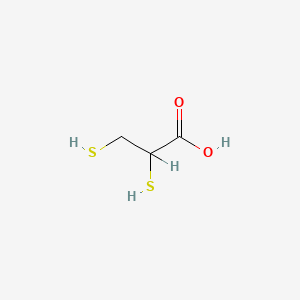

2,3-Dimercaptopropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H6O2S2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1. Anticancer Research

- Mechanism of Action : 2,3-Dimercaptopropionic acid has been studied for its potential to inhibit the migration and invasiveness of cancer cells, particularly oral cancer cells. It acts as a competitive inhibitor of glutamate decarboxylase, which is implicated in tumor progression .

- Case Study : A study demonstrated that doses of 30-60 mg/kg could induce seizures in animal models, allowing researchers to investigate the compound's effects on brain activity and its potential therapeutic implications in epilepsy and cancer treatment .

| Study | Effect Observed | Dosage | Outcome |

|---|---|---|---|

| Cancer Cell Migration | Inhibition of migration | 30-60 mg/kg | Reduced invasiveness in vitro |

| Seizure Model | Induction of seizures | 60 mg/kg loading dose | Established pharmacokinetic profile |

2. Neuropharmacology

- Seizure Models : The compound is utilized to develop chemical seizure models in research, providing insights into neuropharmacological mechanisms and potential treatments for epilepsy .

- Pharmacokinetics : Studies have shown that this compound can significantly alter neurotransmitter levels, contributing to its role as a convulsant agent.

Material Science Applications

1. Nanoparticle Synthesis

- Gold Nanoparticles : The compound is used to prepare hydrophilic gold nanoparticles by exploiting the affinity of gold for sulfur ligands. This application is crucial for developing biosensors and drug delivery systems .

- Self-Assembled Monolayers (SAMs) : this compound serves as a capping agent in the formation of self-assembled monolayers on various substrates, enhancing their functional properties for biosensing applications .

| Application | Material Type | Functionality |

|---|---|---|

| Gold Nanoparticles | Hydrophilic nanoparticles | Biosensing and drug delivery |

| Self-Assembled Monolayers | Various substrates | Enhanced surface properties |

Chemical Synthesis Applications

The compound is also employed in synthesizing various thiol-based polymer cross-linking agents. For instance, it can be esterified with polyols to create multifunctional materials used in coatings and adhesives .

Eigenschaften

IUPAC Name |

2,3-bis(sulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S2/c4-3(5)2(7)1-6/h2,6-7H,1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVVKKOTAISCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875567 | |

| Record name | Propanoic acid, 2,3-dimercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-25-3 | |

| Record name | 2,3-Dimercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6220-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimercaptopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,3-dimercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.